Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate
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Overview
Description
Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate is a complex organic compound that features a benzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of benzothiophene derivatives with acetamido esters under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- 1-Benzothiophene-3-carboxylic acid derivatives
- 2-Methylbenzothiophene
- Thiophene derivatives
Uniqueness
Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other benzothiophene derivatives, this compound may exhibit enhanced biological activity and selectivity .
Properties
CAS No. |
917991-31-2 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate |
InChI |
InChI=1S/C15H15NO3S/c1-9(14(15(18)19-3)16-10(2)17)12-8-20-13-7-5-4-6-11(12)13/h4-8H,1-3H3,(H,16,17) |
InChI Key |
ZNTORGFJPKIMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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